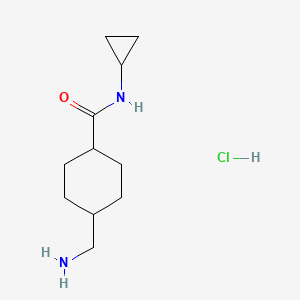

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

Descripción general

Descripción

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride is a chemical compound with the molecular formula C11H21ClN2O. It is a derivative of 4-Aminomethylcyclohexanecarboxylic acid, which is known for its various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride typically involves the reaction of 4-Aminomethylcyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines .

Aplicaciones Científicas De Investigación

Medical Research Applications

1. Analgesic and Anti-inflammatory Properties

One of the primary applications of 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide is in pain management and inflammation reduction. Research indicates that compounds with similar structures can interact with pain pathways and modulate inflammatory responses. A study published in 2022 highlighted the analgesic effects of related compounds in preclinical models, suggesting that 4-aminomethylcyclohexanecarboxylic acid derivatives may exhibit similar benefits in pain relief and anti-inflammatory actions .

2. Treatment of Melasma

The compound has been investigated for its efficacy in treating melasma, a common skin condition characterized by dark patches. A randomized controlled trial evaluated a formulation containing 4-aminomethylcyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide. The results demonstrated significant improvement in melanin levels among participants after six weeks of treatment compared to a control group, indicating its potential as a topical agent for hyperpigmentation disorders .

3. Neuroprotective Effects

Emerging research suggests that 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide may possess neuroprotective properties. A study focused on neurodegenerative diseases indicated that similar compounds could inhibit neuronal apoptosis and promote cell survival under stress conditions. This opens avenues for investigating its role in neuroprotection against conditions such as Alzheimer's disease .

Agricultural Applications

1. Plant Stress Resistance

In agricultural science, the compound has been explored for enhancing plant resilience against environmental stressors. Research on related compounds has shown their ability to modulate ethylene biosynthesis, which plays a crucial role in plant defense mechanisms. By applying 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide, researchers aim to improve crop tolerance to drought and pathogen attacks, thereby increasing yield stability under adverse conditions .

Data Tables

Case Studies

Case Study 1: Efficacy in Melasma Treatment

A clinical trial involving 60 Thai adults with mild to moderate melasma tested a formulation containing 4-aminomethylcyclohexanecarboxylic acid. The study employed a double-blind methodology over six weeks, measuring changes in relative melanin values (RMV). Results showed a statistically significant decrease in RMV for the treatment group compared to the control group, suggesting the compound's effectiveness as a topical agent for hyperpigmentation .

Case Study 2: Neuroprotective Mechanisms

A preclinical study investigated the neuroprotective effects of compounds structurally related to 4-aminomethylcyclohexanecarboxylic acid. The findings indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival rates in vitro. This suggests potential applications for treating neurodegenerative conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride include:

- 4-Aminomethylcyclohexanecarboxylic acid

- 4-(Aminomethyl)benzoic acid

- Tranexamic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyclopropylamide group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride (commonly referred to as AMCHA) is a synthetic compound derived from 4-aminomethylcyclohexanecarboxylic acid. Its molecular formula is CHClNO, and it has gained attention for its potential biological activities, particularly in dermatology and pharmacology.

- Molecular Weight : 220.75 g/mol

- IUPAC Name : 4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide; hydrochloride

- InChI Key : XILGTEBQCGRLBG-UHFFFAOYSA-N

The biological activity of AMCHA is primarily attributed to its ability to inhibit plasmin, an enzyme involved in the breakdown of fibrin in blood clots. This inhibition can lead to various therapeutic effects, particularly in conditions related to excessive fibrinolysis. Additionally, AMCHA may modulate melanocyte activity, influencing pigmentation processes in the skin.

Antifibrinolytic Effects

AMCHA has been studied for its antifibrinolytic properties. It acts by inhibiting the activity of plasminogen and plasmin, which are crucial for fibrinolysis. This action is particularly beneficial in surgical settings to reduce bleeding and promote hemostasis.

Dermatological Applications

- Melasma Treatment : A study evaluated a formulation containing AMCHA for treating melasma, a skin condition characterized by hyperpigmentation. The results indicated significant improvement in melanin levels and overall skin tone after eight weeks of treatment compared to control groups .

- UV-Induced Pigmentation : Research demonstrated that topical application of AMCHA could prevent UV radiation-induced pigmentation in guinea pigs. Post-exposure applications showed a significant reduction in melanin content in treated areas compared to untreated controls .

- Skin Barrier Recovery : AMCHA has been shown to accelerate barrier recovery and prevent epidermal hyperplasia induced by skin injury in animal models, suggesting its potential as a therapeutic agent for skin repair .

Case Studies

Propiedades

IUPAC Name |

4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h8-10H,1-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILGTEBQCGRLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.